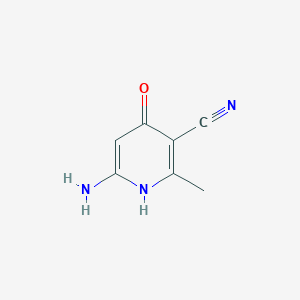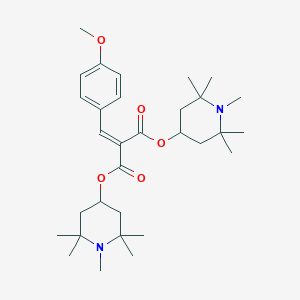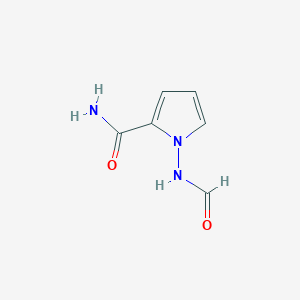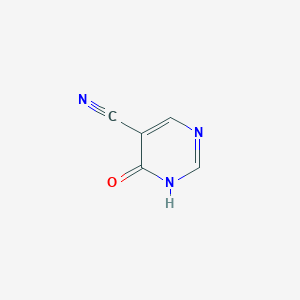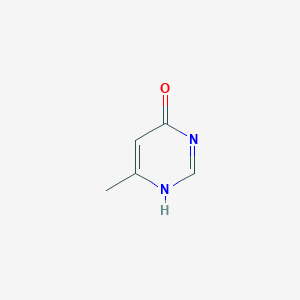
4-Hidroxi-6-metilpirimidina
Descripción general
Descripción
4-Hydroxy-6-methylpyrimidine, also known as 6-Methyl-4-pyrimidinol, is a heterocyclic compound . It is used in the preparation of antitumor compounds based on adenine . It is also used in the synthesis of novel purimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives as tyrosine kinase inhibitors .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-methylpyrimidine is C5H6N2O . The molecular weight is 110.11 g/mol . The SMILES string representation is Cc1cc(O)ncn1 . The InChI representation is 1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) .
Physical And Chemical Properties Analysis
4-Hydroxy-6-methylpyrimidine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point is between 145-150 degrees Celsius .
Aplicaciones Científicas De Investigación
Productos farmacéuticos y descubrimiento de fármacos
Las pirimidinas, incluyendo la 4-Hidroxi-6-metilpirimidina, se han convertido en una estructura central cada vez más importante en muchas moléculas de fármacos en los últimos 60 años . Han tenido un gran impacto en la terapéutica de descubrimiento de fármacos, incluyendo antiinfectivos, anticancerígenos, inmunología, inmuno-oncología, trastornos neurológicos, dolor crónico y diabetes mellitus .
Aplicaciones antimicrobianas
Debido a su accesibilidad sintética y diversidad estructural, el andamiaje de pirimidina ha encontrado amplias aplicaciones terapéuticas, incluyendo antimicrobianas .
Aplicaciones antivirales
Las pirimidinas también se utilizan en aplicaciones antivirales .
Aplicaciones anticancerígenas
El andamiaje de pirimidina se utiliza en aplicaciones anticancerígenas .
Aplicaciones antiinflamatorias y analgésicas
Las pirimidinas, incluyendo la this compound, se utilizan en aplicaciones antiinflamatorias y analgésicas .
Agentes activos del sistema nervioso central (SNC)
Las pirimidinas poseen propiedades medicinales potenciales importantes para los agentes activos del sistema nervioso central (SNC) .
Bloqueadores de los canales de calcio y antidepresivos
También se informa que las pirimidinas poseen propiedades medicinales potenciales importantes para los bloqueadores de los canales de calcio y los antidepresivos .
Ciencia de los materiales: Recubrimientos de silicona supramoleculares
Se ha desarrollado una nueva estrategia para incorporar enlaces no covalentes dinámicos (2-amino-4-hidroxi-6-metilpirimidina (UPy)) en la cadena lateral de las espaldas de silicona para construir recubrimientos supramoleculares de silicona poli(urea-uretano) (SSPu) con excelente rendimiento mecánico, fuerte adhesión interfacial y capacidad de reciclaje múltiple .
Safety and Hazards
4-Hydroxy-6-methylpyrimidine is harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Personal protective equipment/face protection should be worn when handling this compound . It should be avoided to get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .
Relevant Papers
Several papers were found related to 4-Hydroxy-6-methylpyrimidine. These include studies on the synthesis of substituted pyridines , spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine , and large-scale solvent-free chlorination of hydroxy-pyrimidines . These papers provide valuable insights into the properties and potential applications of 4-Hydroxy-6-methylpyrimidine.
Mecanismo De Acción
Target of Action
4-Hydroxy-6-methylpyrimidine, also known as 6-Methyl-4-pyrimidinol , is a pyrimidine derivative. Pyrimidines have been found to have a wide range of therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications . .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Pyrimidines play a crucial role in dna and rna as a building block, and their derivatives have been found to impact a wide range of biological processes .
Result of Action
Pyrimidine derivatives have been found to exert a range of effects, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant effects .
Propiedades
IUPAC Name |
4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIUKSRPHFASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063056 | |
| Record name | 6-Methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3524-87-6 | |
| Record name | 6-Methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Hydroxy-6-methylpyrimidine?
A1: 4-Hydroxy-6-methylpyrimidine has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing 4-Hydroxy-6-methylpyrimidine?
A2: Infrared (IR) spectroscopy can identify characteristic functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides structural information about the compound's hydrogen and carbon atoms. Ultraviolet-visible (UV-Vis) spectroscopy helps to analyze the compound's electronic transitions. [, , , , , ]
Q3: Does 4-Hydroxy-6-methylpyrimidine exist in different tautomeric forms?
A3: Yes, 4-Hydroxy-6-methylpyrimidine can exist in both keto and enol tautomeric forms. In the solid state, the keto form is generally more stable. [, ]
Q4: How does 4-Hydroxy-6-methylpyrimidine react with phosphorus oxychloride?
A4: The reaction of 4-Hydroxy-6-methylpyrimidine with phosphorus oxychloride leads to the formation of 4-chloro-6-methylpyrimidine. This reaction is frequently employed to introduce a chlorine atom at the 4-position, which can subsequently be substituted with various nucleophiles. []
Q5: Can 4-Hydroxy-6-methylpyrimidine undergo catalytic reduction?
A5: Yes, the benzyloxy derivative of 4-Hydroxy-6-methylpyrimidine can be catalytically reduced. Interestingly, the choice of catalyst significantly influences the reaction outcome. For instance, using palladium on carbon as a catalyst can yield 6-methyl-4-pyrimidinol, while Raney nickel leads to the formation of 4-benzyloxy-6-methylpyrimidine. []
Q6: Is 4-Hydroxy-6-methylpyrimidine known to form complexes with metal ions?
A6: Yes, 4-Hydroxy-6-methylpyrimidine acts as a ligand and readily forms complexes with various metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), mercury(II), and platinum(II). [, , , , ]
Q7: Which nitrogen atoms of 4-Hydroxy-6-methylpyrimidine typically participate in metal coordination?
A7: The nitrogen atom at position 3 (N3) of the pyrimidine ring is a primary site for metal coordination. Additionally, the exocyclic nitrogen atom of the 2-hydrazino group in 2-hydrazino-4-hydroxy-6-methylpyrimidine derivatives can also participate in metal binding. []
Q8: What are some applications of 4-Hydroxy-6-methylpyrimidine derivatives?
A8: Derivatives of 4-Hydroxy-6-methylpyrimidine have shown promising activity as fungicides and antimalarial agents. They have also been explored as potential anticancer agents. [, , , , ]
Q9: What is ethirimol, and how is it related to 4-Hydroxy-6-methylpyrimidine?
A9: Ethirimol, chemically known as 5-butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine, is a systemic fungicide. It is a structural analog of 4-Hydroxy-6-methylpyrimidine and exemplifies how modifications to the core structure can lead to compounds with potent biological activities. [, ]
Q10: How has computational chemistry been employed in the study of 4-Hydroxy-6-methylpyrimidine?
A10: Density functional theory (DFT) calculations have been used to investigate the electronic structure, vibrational frequencies, and intermolecular interactions of 4-Hydroxy-6-methylpyrimidine and its derivatives. These calculations provide valuable insights into the compound's reactivity, stability, and potential applications. [, , , ]
Q11: How do structural modifications influence the biological activity of 4-Hydroxy-6-methylpyrimidine derivatives?
A11: Introducing various substituents at the 2- and 5-positions of the pyrimidine ring can drastically alter the biological activity of 4-Hydroxy-6-methylpyrimidine. For example, the presence of a bulky substituent at the 5-position, such as in ethirimol, can impart systemic fungicidal properties. [, , ]
Q12: What is known about the environmental degradation of 4-Hydroxy-6-methylpyrimidine-based fungicides?
A12: Research suggests that 4-Hydroxy-6-methylpyrimidine derivatives, like some other pyrimidine fungicides, can undergo photodegradation in the presence of natural photosensitizers like riboflavin under environmentally relevant conditions. This highlights the importance of considering the fate and potential environmental impact of such compounds. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)

